molecular formula C10H11BrINO B8212941 Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- CAS No. 702641-02-9

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl-

Cat. No.: B8212941
CAS No.: 702641-02-9
M. Wt: 368.01 g/mol
InChI Key: AHZMPZPWAAORKQ-UHFFFAOYSA-N
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Description

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- is an aromatic compound characterized by the presence of bromine and iodine substituents on the benzene ring, along with a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzeneacetamide precursor. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzeneacetamide derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetamide, 5-bromo-2-chloro-n,n-dimethyl-
  • Benzeneacetamide, 5-iodo-2-chloro-n,n-dimethyl-
  • Benzeneacetamide, 5-bromo-2-fluoro-n,n-dimethyl-

Biological Activity

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H12BrI
  • Molecular Weight : 319.01 g/mol

This compound features a benzene ring substituted with a bromo and iodo group, along with two dimethylamino groups that significantly influence its biological activity.

The biological activity of benzeneacetamide derivatives often involves modulation of various biochemical pathways. The presence of halogen atoms (bromine and iodine) can enhance the lipophilicity and reactivity of the compound, potentially leading to interactions with biological targets such as enzymes and receptors.

  • Enzyme Inhibition : Studies indicate that similar compounds can act as inhibitors for enzymes like tyrosine phosphatase 1B, which plays a crucial role in insulin signaling and glucose metabolism .
  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Overview

Activity Type Description Assay Method
Enzyme InhibitionInhibits tyrosine phosphatase 1B, affecting insulin signalingColorimetric assays
AntimicrobialExhibits activity against various bacterial strainsMIC determination
Anti-inflammatoryPotential to modulate inflammatory pathwaysCell-based assays
AnalgesicMay influence pain pathways through receptor modulationRadiolabeled ligand binding assays

Case Studies and Research Findings

  • Antimicrobial Studies : A study on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/mL . This suggests that benzeneacetamide derivatives could be developed into effective antimicrobial agents.
  • Enzyme Activity Modulation : Research has shown that compounds with similar structures can effectively inhibit key metabolic enzymes, leading to altered glucose uptake in cells. For example, compounds tested in vitro demonstrated a significant increase in glucose uptake in muscle cells, indicating potential anti-diabetic effects .
  • Analgesic Effects : The analgesic properties of benzeneacetamide derivatives were evaluated using various receptor binding assays. Results indicated that these compounds could interact with opioid receptors, suggesting their potential use in pain management therapies .

Properties

IUPAC Name

2-(5-bromo-2-iodophenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-13(2)10(14)6-7-5-8(11)3-4-9(7)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMPZPWAAORKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262068
Record name 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702641-02-9
Record name 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702641-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
O=C(Cl)Cc1cc(Br)ccc1I
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Synthesis routes and methods II

Procedure details

Dimethylamine (200 mL of 2 M in THF) is added dropwise to a solution of the above 5-bromo-2-iodophenylacetyl chloride in Et2O (500 mL), cooled in an ice bath. After the addition is complete, EtOAc (350 mL) is added and the solution washed with water (350 mL), brine (250 mL) and dried (MgSO4). Evaporation by rotary evaporator and trituration with 1:1 Et2O/hexanes gives N,N-dimethyl-5-bromo-2-iodophenylacetamide (m.p. 127–129° C.).
Quantity
200 mL
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5-bromo-2-iodophenylacetyl chloride
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500 mL
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350 mL
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